pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene
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Overview
Description
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene is a complex polycyclic aromatic hydrocarbon (PAH) with the molecular formula C48H20 . This compound is characterized by its extensive system of conjugated double bonds, which contribute to its stability and unique chemical properties. It contains multiple aromatic rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under high-temperature conditions to form the polycyclic structure. Specific reaction conditions, such as the choice of catalysts and solvents, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale cyclization reactions, often optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially hydrogenated products.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research on its biological activity includes studies on its potential mutagenic and carcinogenic effects.
Medicine: Investigations into its potential therapeutic applications, such as its use in drug delivery systems, are ongoing.
Mechanism of Action
The mechanism of action of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its biological activity are still under investigation, with studies focusing on its potential to induce oxidative stress and DNA damage .
Comparison with Similar Compounds
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene can be compared with other polycyclic aromatic hydrocarbons, such as:
Coronene: A simpler PAH with fewer aromatic rings.
Benzo[a]pyrene: Known for its carcinogenic properties.
Perylene: Another PAH with applications in organic electronics.
The uniqueness of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene lies in its larger and more complex structure, which provides distinct chemical and physical properties .
Biological Activity
Pentadecacyclo[34.10.1.123,...]octatetraconta-1(46),2(34),3,... is a complex polycyclic aromatic hydrocarbon (PAH) notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields including environmental science and pharmacology due to its interactions with biological systems.
- Molecular Formula : C48H20
- Molecular Weight : 596.7 g/mol
- CAS Number : 362051-19-2
- IUPAC Name : pentadecacyclo[34.10.1.123,...]tetracosaene
Biological Activity Overview
The biological activity of pentadecacyclo[34.10.1...]octatetracontaene is primarily studied in the context of its interactions with cellular systems and its potential toxicological effects.
1. Antioxidant Activity
Research indicates that certain PAHs can exhibit antioxidant properties by scavenging free radicals in biological systems. This activity is crucial as oxidative stress is linked to various diseases.
2. Cytotoxic Effects
Studies have shown that high concentrations of PAHs like pentadecacyclo[34...], can induce cytotoxicity in various cell lines . The mechanisms often involve the generation of reactive oxygen species (ROS) leading to apoptosis.
3. Mutagenicity and Carcinogenicity
Several studies have reported that PAHs are mutagenic and carcinogenic in nature due to their ability to form DNA adducts upon metabolic activation . The specific pathways through which pentadecacyclo[34...]octatetracontaene exerts these effects are still under investigation.
Case Study 1: Environmental Impact
A study focused on the environmental persistence of pentadecacyclo[34...]octatetracontaene revealed its potential accumulation in aquatic ecosystems and subsequent bioaccumulation in marine organisms. This raises concerns regarding its long-term ecological effects.
Case Study 2: Pharmacological Potential
In a pharmacological context, some derivatives of complex PAHs have shown promise as potential therapeutic agents due to their ability to interact with specific biological targets. However, the safety profiles of such compounds require thorough investigation.
Research Findings
Properties
IUPAC Name |
pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-3-7-27-25(5-1)29-11-13-31-33-15-16-34-32-14-12-30-26-6-2-4-8-28(26)36-20-24-18-22-10-9-21-17-23-19-35(27)41(29)43(31)39(23)47-37(21)38(22)48(46(34)45(33)47)40(24)44(32)42(30)36/h1-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESOKPCTKLASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=C6C4=C(C=C3)C7=C8C6=C9C(=C5)C=CC1=CC2=C3C4=C(C=CC5=C4C(=C2)C2=CC=CC=C52)C(=C8C3=C19)C=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723974 |
Source
|
Record name | Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362051-19-2 |
Source
|
Record name | Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.